molecular formula C₁₆H₁₃ClFN₃O₂S B1159325 N-Desmethyl-2-chloro-vonoprazan

N-Desmethyl-2-chloro-vonoprazan

Cat. No.: B1159325
M. Wt: 365.81
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl-2-chloro-vonoprazan is a derivative of vonoprazan, a potassium-competitive acid blocker (P-CAB) used for acid-related disorders. The parent compound, vonoprazan, is characterized by a sulfonylpyridine-pyrrole backbone, with modifications such as fluorophenyl and methylamine substituents . The "N-Desmethyl" designation suggests the removal of a methyl group from the parent structure, while the "2-chloro" substitution introduces a chlorine atom at the second position of the pyrrole ring. This structural alteration may influence pharmacokinetic properties, such as metabolic stability or receptor binding affinity .

Properties

Molecular Formula

C₁₆H₁₃ClFN₃O₂S

Molecular Weight

365.81

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-Desmethyl-2-chloro-vonoprazan, based on the evidence provided:

2-Chloro Vonoprazan (CAS 928325-68-2)

  • Molecular Formula : C₁₇H₁₅ClFN₃O₂S
  • Molecular Weight : 379.84 g/mol
  • Key Features : Retains the sulfonylpyridine-pyrrole core but introduces a chlorine atom at the pyrrole’s second position. The fluorophenyl group and methylamine side chain are preserved .
  • Purity : >95% (HPLC), indicating high chemical stability and suitability as a drug intermediate .
  • Role : Classified as a drug intermediate, suggesting utility in synthesizing active pharmaceutical ingredients (APIs) or analogs .

Revaprazan (N-(4-fluorophenyl)-4,5-dimethyl-6-[(1RS)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]pyrimidin-2-amine)

  • Structural Differentiation: Features a pyrimidine ring substituted with a dihydroisoquinoline group, diverging from vonoprazan’s pyrrole-sulfonylpyridine scaffold .
  • Pharmacological Relevance : As a P-CAB, revaprazan shares the mechanism of acid suppression but exhibits distinct metabolic pathways due to its heterocyclic structure .

Vonoprazan Desfluoro Impurity

  • Molecular Formula: Not explicitly stated but inferred to lack the fluorine atom present in vonoprazan.
  • Role : A synthesis-related impurity, highlighting the importance of structural fidelity in API manufacturing .

Vonoprazan Impurity 1 DiHCl

  • Molecular Weight : 327.40 + 2×36.46 (HCl contribution) = 400.32 g/mol
  • Structural Note: Retains the pyrrole-sulfonylpyridine core but lacks substituents like chlorine or fluorine, emphasizing the impact of halogenation on bioactivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Role/Purpose Reference
This compound* Not explicitly provided Inferred ~360–380 N-desmethylation, 2-chloro substitution Metabolite/Intermediate
2-Chloro Vonoprazan C₁₇H₁₅ClFN₃O₂S 379.84 2-chloro substitution Drug intermediate
Revaprazan C₂₂H₂₄FN₅ 377.46 Pyrimidine-dihydroisoquinoline P-CAB (acid suppression)
Vonoprazan Desfluoro Impurity Fluorine removal Synthesis impurity
Vonoprazan Impurity 1 DiHCl 400.32 Non-halogenated, dihydrochloride Quality control standard

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The 2-chloro substitution in 2-Chloro Vonoprazan may enhance metabolic stability compared to non-halogenated analogs, as halogens often reduce oxidative degradation .
  • Impurity Profiles: The presence of desfluoro or dihydrochloride impurities underscores the need for rigorous quality control in vonoprazan-derived compound synthesis .
  • Pharmacokinetic Gaps: While revaprazan and vonoprazan are well-characterized as P-CABs, data on this compound’s absorption, distribution, or elimination remain speculative without clinical studies .

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